![molecular formula C17H25N3OS B2969658 1-Phenyl-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea CAS No. 2034590-28-6](/img/structure/B2969658.png)
1-Phenyl-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea
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Overview
Description
Scientific Research Applications
Soluble Epoxide Hydrolase (sEH) Inhibitors
Research has highlighted the development of 1,3-disubstituted ureas possessing a piperidyl moiety as potent inhibitors of the human and murine soluble epoxide hydrolase (sEH), indicating a significant advancement in pharmacokinetics over previous inhibitors. This class of compounds, exemplified by 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea, demonstrated an enhanced ability to reduce inflammatory pain in vivo compared to morphine, indicating their potential as therapeutic agents for managing pain and inflammation (Rose et al., 2010).
Hydrogel Formation
The formation of hydrogels from certain urea derivatives has been explored, with research demonstrating that specific compounds can form hydrogels under acidic conditions. The rheology and morphology of these gels, which are dependent on the identity of the anion, offer a method for tuning the gels' physical properties. This application is significant in the development of materials with potential uses in drug delivery and tissue engineering (Lloyd & Steed, 2011).
Synthesis of Functionalized Heterocycles
A novel approach for the synthesis of functionalized heterocycles involves the reaction of specific urea derivatives with primary and secondary amines. This method has been employed to produce a variety of thiophene and amide derivatives, underscoring the versatility of urea compounds in facilitating heterocyclic synthesis. Such applications are crucial in the development of new pharmaceuticals and materials with specialized properties (Kabirifard et al., 2015).
Future Directions
The future directions for the study of “1-Phenyl-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea” could include further investigation into its synthesis, chemical properties, and potential applications, particularly in the field of medicinal chemistry. Given the importance of piperidine nucleus in drug discovery , this compound could be of interest for future research.
Mechanism of Action
Target of Action
It is known that compounds with a piperidine nucleus, such as this one, have been utilized in various therapeutic applications including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives have been found to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Piperidine derivatives have been known to influence a variety of biochemical pathways, leading to downstream effects that contribute to their therapeutic applications .
Result of Action
Piperidine derivatives have been known to exert various effects at the molecular and cellular level, contributing to their wide range of therapeutic applications .
properties
IUPAC Name |
1-phenyl-3-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3OS/c21-17(19-15-4-2-1-3-5-15)18-12-14-6-9-20(10-7-14)16-8-11-22-13-16/h1-5,14,16H,6-13H2,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFLAGGVKOQTJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC=C2)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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